1-Propylpyrrolidine-3-thiol

Description

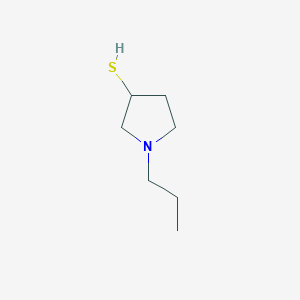

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

1-propylpyrrolidine-3-thiol |

InChI |

InChI=1S/C7H15NS/c1-2-4-8-5-3-7(9)6-8/h7,9H,2-6H2,1H3 |

InChI Key |

JDVDGBLPUKOSKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(C1)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Propylpyrrolidine 3 Thiol

Synthetic Routes to the 1-Propylpyrrolidine-3-thiol Core Structure

The creation of the this compound molecule can be approached through several synthetic pathways. These routes primarily focus on the formation of the pyrrolidine (B122466) ring and the subsequent or concurrent introduction of the thiol group.

Nucleophilic Substitution Reactions for Thiol Introduction

Nucleophilic substitution is a fundamental strategy for introducing a thiol group onto a pre-existing pyrrolidine ring. This typically involves the reaction of a sulfur-containing nucleophile with an electrophilic pyrrolidine derivative.

A common method for forming carbon-sulfur bonds is the SN2 reaction between an alkyl halide and a sulfur nucleophile. unizin.org In the context of synthesizing this compound, this would involve a pyrrolidine ring substituted with a leaving group, such as a halogen, at the 3-position.

The reaction of a 3-halo-1-propylpyrrolidine with a hydrosulfide (B80085) anion (-SH) can yield the desired thiol. unizin.org However, a potential side reaction is the further reaction of the newly formed thiol with another molecule of the alkyl halide, leading to the formation of a sulfide (B99878) byproduct. unizin.orglibretexts.org To minimize this, an excess of the hydrosulfide nucleophile is often employed. unizin.orglibretexts.org

| Reactant 1 | Reactant 2 | Product | Conditions | Potential Byproduct |

| 3-Halo-1-propylpyrrolidine | Hydrosulfide anion (-SH) | This compound | SN2 displacement | 1-Propyl-3-((1-propylpyrrolidin-3-yl)thio)pyrrolidine |

This table illustrates the general reaction for the synthesis of this compound via nucleophilic substitution of an alkyl halide.

To circumvent the issue of sulfide byproduct formation, thiourea (B124793) can be utilized as a sulfur nucleophile. libretexts.orglibretexts.org The reaction of an alkyl halide, in this case, a 3-halo-1-propylpyrrolidine, with thiourea proceeds via an SN2 mechanism to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed using an aqueous base to yield the final thiol product. libretexts.orglibretexts.org This two-step process provides a more controlled method for thiol synthesis. researchgate.net The use of thiourea as a sulfur source avoids the need for malodorous thiols and minimizes the formation of unwanted side products. organic-chemistry.org

| Step | Reactants | Intermediate/Product |

| 1 | 3-Halo-1-propylpyrrolidine + Thiourea | Alkyl isothiourea salt |

| 2 | Alkyl isothiourea salt + Aqueous Base | This compound |

This table outlines the two-step thiourea-mediated synthesis of this compound.

Organometallic Reagent-Based Syntheses (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in organic synthesis, primarily for forming carbon-carbon bonds. fluorochem.co.ukmt.compageplace.de Their application in the direct synthesis of thiols from alkyl halides is less common, as they are strong bases and can react with acidic protons. libretexts.org However, they can be employed to create precursors for thiol synthesis. For instance, a Grignard reagent could be used to construct the propyl-substituted pyrrolidine ring system, which could then be functionalized with a thiol group in a subsequent step. The reaction of a suitable Grignard reagent with a carbonyl-containing pyrrolidine derivative can lead to the formation of an alcohol, which can then be converted to a leaving group for subsequent nucleophilic substitution with a sulfur nucleophile.

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. oatext.comderpharmachemica.com The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. amazonaws.compensoft.net In the synthesis of thiols, microwave energy can be used to drive the reaction between an alkyl halide and a sulfur source, such as potassium thioacetate, in a one-pot procedure. amazonaws.com This method allows for the direct conversion of the halide to the corresponding thiol, often with high purity and in a fraction of the time required by traditional methods. amazonaws.com This approach could be applied to the synthesis of this compound from a 3-halo-1-propylpyrrolidine.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Hours to Days | Moderate | amazonaws.com |

| Microwave-Assisted | Minutes to Hours | > 90% | amazonaws.com |

This table compares the efficiency of conventional heating versus microwave-assisted synthesis for thiol production.

Ring-Opening Reactions Leading to Pyrrolidine-Thiol Scaffolds (e.g., Aziridinium (B1262131) Ions)

Ring-opening reactions of strained heterocycles, such as aziridines, provide a versatile route to functionalized amines. clockss.orgunimi.it The formation of an aziridinium ion from an aziridine (B145994) precursor activates the ring towards nucleophilic attack. mdpi.comnih.gov The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile. mdpi.com

To synthesize a pyrrolidine-thiol scaffold, a suitably substituted aziridine could undergo ring-opening with a sulfur nucleophile. For instance, an N-propyl aziridine derivative with an appropriate substituent at the 2-position could react with a thiol-containing nucleophile. The intramolecular cyclization of the resulting intermediate would then lead to the formation of the this compound ring system. The stereochemistry of the final product is often controlled by the stereochemistry of the starting aziridine. clockss.org

Alternative Synthetic Approaches (e.g., from Thiocyanates and Thiosulfates)

Beyond common synthetic routes, this compound can be prepared from precursors such as organic thiocyanates and thiosulfates (commonly known as Bunte salts). These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and desired reaction conditions.

The conversion of organic thiocyanates to thiols is a key transformation. One reported method involves the use of phosphorus pentasulfide (P₂S₅) in a non-reductive process. beilstein-journals.org This approach avoids harsh reducing agents or expensive transition metals, presenting a milder alternative for generating the thiol functionality. beilstein-journals.org The reaction of an appropriate 1-propylpyrrolidine-3-thiocyanate precursor with P₂S₅ in a solvent like refluxing toluene (B28343) would yield this compound. beilstein-journals.org

Another significant synthetic route proceeds via S-alkyl or S-aryl thiosulfates, also known as Bunte salts. These salts are typically odorless, crystalline solids prepared from the reaction of an alkyl halide with sodium thiosulfate (B1220275) (Na₂S₂O₃). clockss.orgorganic-chemistry.org For the synthesis of this compound, a suitable starting material like 3-halo-1-propylpyrrolidine would be reacted with sodium thiosulfate to form the corresponding Bunte salt. clockss.org The subsequent cleavage of the S-S bond in the Bunte salt intermediate can be achieved under mild conditions to release the free thiol. clockss.orgresearchgate.net One effective method for this final step is the use of a thiol, such as benzylthiol, to mediate the cleavage. clockss.org Alternatively, Bunte salts can react with Grignard reagents to produce sulfides, though for obtaining the thiol, a reductive cleavage is necessary. organic-chemistry.org

Derivatization and Functionalization of this compound

The thiol group in this compound is the primary site for its chemical derivatization and functionalization. This sulfur-containing moiety exhibits characteristic reactivity, participating in both oxidation and nucleophilic reactions.

Oxidation Reactions of the Thiol Moiety

The sulfur atom of the thiol group in this compound exists in a reduced state and is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a range of oxidized sulfur species can be formed, including disulfides, sulfenic, sulfinic, and sulfonic acids, and polysulfides. nih.govnih.gov

Disulfide Formation

The oxidation of a thiol to a disulfide is a fundamental and common transformation. libretexts.org In this reaction, two molecules of this compound would react to form 1,2-bis(1-propylpyrrolidin-3-yl) disulfide, where a sulfur-sulfur bond links the two pyrrolidine units. This process involves the removal of one hydrogen atom from each of the two thiol groups. nih.govebsco.com

This oxidation can be achieved using a variety of mild oxidizing agents. ebsco.com Aerobic oxidation, sometimes catalyzed by organotellurium or organoselenium compounds, is one such method. mdpi.comorganic-chemistry.org The reaction can also be promoted by agents like hydrogen peroxide in the presence of an iodide catalyst. organic-chemistry.org The formation of disulfide bonds is a redox reaction where the thiol is oxidized. libretexts.org This transformation is also central to the mechanism of thiol-disulfide exchange, a process where a thiolate ion attacks a disulfide bond. nih.govnih.gov

Table 1: General Conditions for Thiol Oxidation to Disulfides

| Oxidizing System | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Aerobic Oxidation | Organotelluride, Photosensitizer | Irradiation, Room Temperature | mdpi.com |

| Aerobic Oxidation | Riboflavin-derived Organocatalyst, Iodine | Metal-free, Room Temperature | organic-chemistry.org |

| Hydrogen Peroxide | Iodide Ion or Iodine | Catalytic | organic-chemistry.org |

Generation of Sulfenic, Sulfinic, and Sulfonic Acid Derivatives

Further oxidation of the thiol group leads to a series of sulfur oxyacids. The initial product of oxidation is a sulfenic acid (R-S-OH). nih.govwikipedia.org These species are often highly reactive and can be difficult to isolate unless sterically stabilized. wikipedia.org The reaction of this compound with an oxidant like hydrogen peroxide would first yield 1-propylpyrrolidine-3-sulfenic acid. nih.gov

Continued oxidation converts the sulfenic acid into a sulfinic acid (R-SO₂H), and subsequently into the most stable oxidation state, a sulfonic acid (R-SO₃H). nih.govgeorganics.sk The entire oxidation sequence can be monitored using specific analytical techniques, and the kinetics are often dependent on pH. nih.gov The use of strong oxidizing agents like Oxone® can facilitate the conversion of sulfides (which can be formed from thiols) to sulfoxides and then to sulfones, which are related to sulfinic and sulfonic acids, respectively. google.com

Table 2: Stepwise Oxidation of Thiols

| Oxidation State | Compound Type | General Formula | Notes | Reference |

|---|---|---|---|---|

| +1 | Sulfenic Acid | R-S-OH | Often unstable and reactive intermediates. | nih.govwikipedia.org |

| +3 | Sulfinic Acid | R-S(=O)OH | Formed by oxidation of sulfenic acids. | nih.govgoogle.com |

Polysulfide Formation

Polysulfides are compounds containing chains of sulfur atoms (R-Sₙ-R, where n > 2). wikipedia.org Organic polysulfides can be formed from thiols through various reactions. For instance, the reaction of a thiol with elemental sulfur can lead to the formation of polysulfide linkages. This is a key reaction in the vulcanization of rubber, where polysulfide crosslinks are formed between polymer chains. wikipedia.org The reaction of this compound with sodium polysulfide (Na₂Sₓ) could also be a route to forming polysulfide derivatives. google.comnouryon.com The hydrolysis of polysulfides can generate a mixture of species, including hydropolysulfides (RSₙH) and polysulfenic acids (RSₙ₋₁OH). nih.gov

Nucleophilic Reactivity of the Thiol Group

The thiol group is an effective nucleophile, particularly when deprotonated to its conjugate base, the thiolate anion (RS⁻). masterorganicchemistry.com Sulfur is generally a better nucleophile than its lighter counterpart, oxygen. ebsco.commasterorganicchemistry.com The thiolate of this compound can readily participate in nucleophilic substitution reactions, such as the Sₙ2 reaction with alkyl halides, to form sulfides (also known as thioethers). libretexts.org This reaction is a fundamental method for forming carbon-sulfur bonds.

The nucleophilic character of thiols is central to their biological function and their utility in organic synthesis. nih.govcas.cn For example, thiols can react with electrophiles in aromatic nucleophilic substitution (SₙAr) reactions. nih.gov The reaction of this compound with an appropriate electrophile, such as an alkyl halide or tosylate, would result in the formation of a new C-S bond, yielding a sulfide derivative. libretexts.org This reactivity allows for the attachment of the 1-propylpyrrolidine-3-thio moiety to a wide variety of molecular scaffolds.

Reactions at the Pyrrolidine Nitrogen

The nitrogen atom within the pyrrolidine ring of this compound is a secondary amine, making it nucleophilic and capable of undergoing various chemical transformations.

Alkylation of the pyrrolidine nitrogen involves the formation of a new carbon-nitrogen bond. This can be achieved by reacting the amine with an alkyl halide. For instance, the alkylation of pyrrolidine with a suitable alkyl halide can be used to synthesize N-substituted pyrrolidines. vulcanchem.com In the context of more complex molecules containing a pyrrolidine moiety, alkylation reactions have been used to introduce various substituents. For example, intramolecular alkylation has been employed to form tropanone-type intermediates. oup.com Reductive alkylation of lactams, which are structurally related to the pyrrolidine ring, provides another route to N-alkylated cyclic amines. oup.com

Acylation of the pyrrolidine nitrogen introduces an acyl group, forming an amide. This is a common transformation for amines. N-acylbenzotriazoles have been shown to be effective S-acylating agents for thiols, and similar reagents can be used for the N-acylation of amines. organic-chemistry.org In the context of solid-phase synthesis, proline derivatives (which share the pyrrolidine ring structure) have been acylated with various carboxylic acids to generate a library of compounds. mdpi.com Palladium-catalyzed carbonylation of olefins has also been explored as a method for the acylation of heterocycles. acs.org

Intermolecular and Intramolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both a nucleophilic thiol and a nucleophilic nitrogen, presents opportunities for various cyclization reactions.

Intramolecular Cyclization: Intramolecular reactions can lead to the formation of bicyclic or other ring systems. For example, intramolecular thiol-ene reactions are a known method for creating sulfur-containing heterocycles. wikipedia.org The radical generated from the thiol can add to an unsaturated bond within the same molecule to form a ring. wikipedia.org Similarly, intramolecular radical cyclization of alkene-containing imidazoles has been used to synthesize polycyclic imidazole (B134444) derivatives. beilstein-journals.org Gold-catalyzed cyclizations of diynes are another powerful tool for constructing complex cyclic structures. ntnu.edu

Intermolecular Cyclization: Intermolecular cyclization typically involves the reaction of two or more molecules to form a ring. For example, the reaction of dithiols with dihalides can lead to the formation of macrocycles through a [2+2] cyclization, although [1+1] cyclization products often predominate. researchgate.net A thiol-mediated three-step cascade reaction has been developed for the conversion of indole-tethered ynones into functionalized quinolines, showcasing the role of thiols in promoting complex cyclization sequences. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Propylpyrrolidine 3 Thiol

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. journalwjbphs.combiomedscidirect.com The spectrum of 1-Propylpyrrolidine-3-thiol would be characterized by absorption bands corresponding to the vibrations of its specific bonds. A key, though often weak, absorption for thiols is the S-H stretching band, which appears around 2550 cm⁻¹. rsc.orgresearchgate.net The low intensity of this peak is due to the small change in dipole moment during the S-H bond vibration. rsc.org

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (Protonated) | 3200 - 3500 | Medium (if protonated) |

| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 2850 - 3000 | Strong |

| S-H Stretch | Thiol | ~2550 | Weak rsc.orgresearchgate.net |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

| C-S Stretch | Thiol | 600 - 800 | Weak-Medium |

| C-SH Deformation | Thiol | ~860 | Weak-Medium researchgate.net |

Raman spectroscopy, like FTIR, provides information about molecular vibrations but is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar or weakly polar bonds, making it an excellent complementary technique to FTIR. For thiols, Raman spectroscopy can be more effective than FTIR for identifying certain key vibrations.

The table below highlights the key vibrational modes of this compound expected to be prominent in its Raman spectrum.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 2850 - 3000 |

| C-S-H Bending (βCSH) | Thiol | 850 - 900 rsc.org |

| C-S Stretch | Thiol | 650 - 700 rsc.org |

| Low-Frequency Modes | Molecular Skeleton | < 200 cam.ac.uk |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint. For this compound, various MS techniques can be employed to gain detailed structural insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass accuracy, often within a few parts per million (ppm). nih.gov This capability allows for the unambiguous identification of this compound by distinguishing its empirical formula from other isobaric compounds that have the same nominal mass. The high resolution is crucial for confirming the presence of sulfur, given its precise mass. nih.gov

The theoretical exact mass of the protonated molecular ion ([M+H]⁺) of this compound (C₇H₁₅NS) is calculated to be 146.10015 Da. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value.

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₇H₁₆NS⁺ | 146.10015 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govsfrbm.org For this compound, the protonated molecule ([M+H]⁺, m/z 146.1) would be isolated and subjected to collision-induced dissociation (CID). sfrbm.orgnih.gov The fragmentation pattern provides information about the connectivity of atoms and the stability of different parts of the molecule.

Expected fragmentation pathways for protonated this compound would likely include:

Loss of the N-propyl group: Cleavage of the bond between the nitrogen and the propyl group.

Loss of H₂S: Elimination of hydrogen sulfide (B99878) from the thiol group.

Ring opening: Fission of the pyrrolidine (B122466) ring, leading to a series of characteristic fragment ions.

Loss of pyrrolidine: A neutral loss of the pyrrolidine ring (71 Da) is a common pathway observed in related α-pyrrolidinophenone structures. wvu.eduresearchgate.net

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Fragment Structure/Identity |

|---|---|---|---|

| 146.1 | C₃H₇• (Propyl radical) | 103.0 | Protonated pyrrolidine-3-thiol |

| 146.1 | H₂S (Hydrogen sulfide) | 112.1 | Protonated 1-propyl-2,3-dehydropyrrolidine |

| 146.1 | C₄H₈N• (Pyrrolidine ring fragment) | 75.0 | Protonated propyl-sulfide fragment |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) combines the high-resolution separation power of UPLC with the sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is ideal for the quantification of this compound in complex biological or environmental matrices. researchgate.net The UPLC system would utilize a sub-2 µm particle column (e.g., a C18 column) to achieve rapid and efficient separation from other components in a sample. researchgate.net The effluent from the UPLC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, for detection and quantification via multiple reaction monitoring (MRM). researchgate.net

| Parameter | Typical Setting |

|---|---|

| Chromatography | UPLC with C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | 146.1 → [Fragment m/z] (e.g., 146.1 → 103.0) |

Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Applications

For the analysis of volatile or semi-volatile compounds in air or emitted from materials, Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) is a highly sensitive method. researchgate.netnih.gov If this compound were present as a vapor-phase analyte, it would first be collected and concentrated onto a sorbent tube. The tube is then rapidly heated in the thermal desorber, releasing the analyte into a carrier gas stream that flows into the GC-MS/MS system. plos.orgresearchgate.netmdpi.com Gas chromatography separates the compound from other volatiles before it enters the mass spectrometer for identification and quantification. researchgate.net This technique is valuable for indoor air quality studies or material emissions testing. nih.gov

| Stage | Parameter | Typical Setting |

|---|---|---|

| Thermal Desorption | Desorption Temperature | 250 - 300 °C |

| Trap Temperature | -10 °C to -70 °C (for focusing) | |

| Gas Chromatography | Column | 5% Phenyl Methyl Silicone (e.g., DB-5) |

| Temperature Program | Initial hold at 40°C, ramp to 300°C | |

| Mass Spectrometry | Ionization | Electron Ionization (EI), 70 eV |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov Application of this technique to this compound would require growing a single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate an electron density map, from which the precise position of each atom can be determined. nih.gov

A successful crystallographic analysis would reveal:

Molecular Conformation: The exact spatial arrangement of the atoms, including the puckering of the pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the orientation of the N-propyl and C-thiol substituents.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Intermolecular Interactions: The packing of molecules within the crystal lattice, highlighting non-covalent interactions such as hydrogen bonds (e.g., S-H···N or S-H···S) and van der Waals forces that dictate the solid-state structure.

While specific crystallographic data for this compound is not available, analysis of related pyrrolidine structures confirms the utility of this technique in establishing stereochemistry and conformational details. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability

An extensive search of scientific literature and chemical databases was conducted to ascertain the thermal stability of this compound through Thermogravimetric Analysis (TGA). This investigation aimed to identify key parameters such as the onset of decomposition, the percentage of weight loss at various temperatures, and the temperature at which the maximum rate of decomposition occurs.

Despite a thorough review of available resources, no specific TGA data or detailed research findings concerning the thermal analysis of this compound could be located. The thermal behavior of this particular compound does not appear to have been reported in the public domain.

While general information on the thermal decomposition of other heterocyclic compounds and simple thiols is available, extrapolating this data to predict the thermal stability of this compound would not be scientifically rigorous. For instance, studies on some nitrogen-rich heterocyclic esters have shown thermal stability up to 250 °C, but the structural and chemical differences are too significant to draw a direct comparison. Similarly, research on the thermal decomposition of linear thiols like ethanethiol (B150549) provides insights into C-S and C-C bond cleavage but does not account for the influence of the pyrrolidine ring structure.

Consequently, without experimental data, it is not possible to provide a detailed account of the thermal stability or a data table for this compound. Further empirical research is required to determine its thermogravimetric profile.

Lack of Published Research Precludes In-Depth Computational Analysis of this compound

An in-depth computational and theoretical investigation of the chemical compound this compound, as requested, cannot be completed at this time due to a significant lack of available scientific literature and research data specifically pertaining to this molecule. Extensive searches of scholarly databases and chemical literature have yielded no specific studies on its quantum chemical calculations, molecular dynamics, spectroscopic predictions, reaction mechanisms, or chemical reactivity descriptors.

The field of computational chemistry relies on existing research to build upon and analyze. Methodologies such as Density Functional Theory (DFT), high-level ab initio calculations, and molecular dynamics simulations require previously published findings or raw experimental data to perform and validate new analyses. For this compound, the foundational research necessary to conduct the specified theoretical investigations outlined in the request is not present in the public domain.

While computational studies have been performed on other derivatives of the pyrrolidine ring, the strict requirement to focus solely on this compound prevents the use of analogous data from other compounds. The introduction of the 1-propyl group at the nitrogen atom and the thiol group at the 3-position of the pyrrolidine ring creates a unique molecule with specific electronic and structural properties that cannot be accurately extrapolated from different, albeit related, structures.

Therefore, without access to primary research detailing experimental or theoretical data for this compound, it is not possible to generate a scientifically accurate and detailed article that includes the required data tables and in-depth research findings for the following planned sections:

Computational Chemistry and Theoretical Investigations of 1 Propylpyrrolidine 3 Thiol

Evaluation of Chemical Reactivity and Selectivity Descriptors:No literature exists on the calculation of reactivity descriptors for 1-Propylpyrrolidine-3-thiol.

Further investigation into this compound would require novel, original research to be conducted and published by the scientific community.

Computational Assessment of Lewis Basicity and Nucleophilicity (e.g., Methyl Cation Affinity for Pyrrolidine (B122466) derivatives)

The Lewis basicity and nucleophilicity of this compound are critical determinants of its reactivity and potential interactions with biological targets. These properties are primarily influenced by the lone pairs of electrons on the nitrogen and sulfur atoms. Computational methods provide a powerful means to quantify these characteristics, offering insights that are complementary to experimental studies.

The nitrogen atom within the pyrrolidine ring of this compound is a key contributor to its Lewis basicity. As a secondary amine, the nitrogen atom's basicity is influenced by the electronic effects of its substituents. mdpi.com The propyl group, being an electron-donating alkyl group, is expected to increase the electron density on the nitrogen, thereby enhancing its Lewis basicity compared to an unsubstituted pyrrolidine. Conversely, the thiol group at the 3-position may exert a modest electron-withdrawing effect, which could slightly diminish the nitrogen's basicity. Computational studies on various substituted pyrrolidines have shown that the nature and position of substituents significantly impact their basicity. mdpi.com For instance, studies on a range of pyrrolidine-based organocatalysts have demonstrated that electron-donating groups generally increase the Brønsted-Lowry basicity (pKaH), while electron-withdrawing groups have the opposite effect. rsc.org

A valuable computational metric for quantifying nucleophilicity is the methyl cation affinity (MCA). medchemexpress.comwikipedia.org MCA represents the negative of the enthalpy change for the reaction of a molecule with a methyl cation in the gas phase. A higher MCA value indicates greater nucleophilicity. While specific MCA data for this compound are not available, we can infer its likely nucleophilic character by examining related compounds. The nitrogen of the pyrrolidine ring is expected to be a primary nucleophilic center. The nucleophilicity of pyrrolidine is known to be greater than that of acyclic secondary amines like diethylamine, an effect attributed to the "tied-back" conformation of the alkyl substituents in the ring structure. nsf.gov

A comparative analysis of the predicted methyl cation affinities for simplified model compounds can provide a clearer picture of the relative nucleophilicity of the functional groups in this compound.

| Compound/Functional Group | Predicted Relative Methyl Cation Affinity | Key Structural Feature |

| Pyrrolidine (Nitrogen) | High | Cyclic secondary amine |

| Propanethiol (Sulfur) | Moderate to High | Thiol group |

| Diethylamine (Nitrogen) | Moderate | Acyclic secondary amine |

| Propanol (Oxygen) | Low to Moderate | Primary alcohol |

In Silico Approaches in Drug Design and Lead Optimization

The pyrrolidine scaffold is a highly valued structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. danaher.comnih.gov Its prevalence is due to its ability to provide a three-dimensional framework that can be readily functionalized to interact with biological targets. mdpi.com The inclusion of a propyl group on the nitrogen and a thiol group at the 3-position of the pyrrolidine ring in this compound presents unique opportunities for its application in drug design, which can be effectively explored using in silico methodologies. acs.orgmdpi.com

Molecular Docking and Pharmacophore Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode. The pyrrolidine ring can participate in van der Waals interactions, while the nitrogen atom can act as a hydrogen bond acceptor. The propyl group can engage in hydrophobic interactions, potentially fitting into a hydrophobic pocket of a protein's active site. The thiol group is particularly interesting from a drug design perspective. It can act as a hydrogen bond donor or acceptor, and in its deprotonated thiolate form, it can form strong interactions with metal ions, such as zinc, which are often found in the active sites of enzymes. nih.gov Furthermore, the thiol group can form covalent bonds with specific amino acid residues, such as cysteine, through disulfide bridge formation, leading to irreversible inhibition, a strategy employed in the design of some drugs. umass.edu

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For a molecule like this compound, a pharmacophore model might include a hydrogen bond acceptor (the nitrogen), a hydrophobic feature (the propyl group), and a hydrogen bond donor/acceptor or metal-ligating feature (the thiol group). Such models are valuable for virtual screening of large compound libraries to identify other molecules with similar pharmacological potential.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Should a series of analogues of this compound be synthesized and tested, QSAR models could be developed to predict the activity of new, unsynthesized compounds. nih.gov Descriptors used in such models could include steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges on the nitrogen and sulfur atoms), and hydrophobic characteristics (e.g., logP). QSAR studies on other pyrrolidine derivatives have successfully identified key structural features that govern their biological activities. brieflands.commdpi.com

ADMET Prediction

In modern drug discovery, it is crucial to consider the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound from the early stages of development. patsnap.com In silico tools can predict these properties for this compound. For instance, its lipophilicity (logP) can be calculated to estimate its likely absorption and distribution characteristics. The presence of the polar thiol and amine functionalities would be expected to influence its solubility. Potential metabolic pathways can also be predicted, for example, oxidation of the sulfur atom or N-dealkylation. Toxicity prediction algorithms can flag potential liabilities, such as the potential for the thiol group to be involved in redox cycling or to interact with off-target proteins.

The table below summarizes some of the key in silico parameters that would be evaluated for this compound in a drug discovery context.

| In Silico Parameter | Relevance to Drug Design | Predicted Influence of Structural Features |

| Molecular Weight | Adherence to "Rule of Five" for drug-likeness | Likely to be within the desired range for oral bioavailability. |

| logP (Lipophilicity) | Affects absorption, distribution, and solubility | A balance between the hydrophobic propyl group and the polar amine and thiol groups. |

| Hydrogen Bond Donors/Acceptors | Determines potential for interactions with biological targets | The nitrogen acts as a hydrogen bond acceptor, and the thiol group can act as both a donor and an acceptor. |

| Polar Surface Area (PSA) | Influences cell permeability | The presence of N-H and S-H bonds will contribute to the PSA. |

| Binding Affinity (Docking Score) | Prediction of potency against a specific target | Dependent on the complementarity of the molecule to the target's binding site. |

| Metabolic Stability | Prediction of the compound's half-life in the body | The propyl and thiol groups may be sites of metabolic modification. |

| Toxicity Profile | Early identification of potential safety issues | The reactivity of the thiol group would be a key consideration. |

Through the integrated use of these computational approaches, a comprehensive profile of this compound can be generated, guiding its potential development as a lead compound in a drug discovery program. danaher.comnih.gov

Biological Activity and Mechanistic Insights for 1 Propylpyrrolidine 3 Thiol and Its Analogues

In Vitro Antimicrobial Efficacy Assessments

Analogues of 1-Propylpyrrolidine-3-thiol, particularly those incorporating the pyrrolidine (B122466) scaffold or thiol-related functional groups, have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Antibacterial Spectrum and Potency (e.g., Gram-positive, Gram-negative Strains)

A variety of pyrrolidine-containing structures and organosulfur compounds have demonstrated notable antibacterial properties. For instance, a series of quinolone and naphthyridine-3-carboxylic acids featuring a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety were assessed for their antibacterial efficacy against a range of Gram-negative and Gram-positive organisms. nih.gov In these studies, the R isomers consistently showed a 2- to 20-fold greater in vitro activity advantage over the corresponding S isomers. nih.gov

Similarly, organosulfur compounds derived from Allium species, such as propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), have been identified as having a broad spectrum of activity against multidrug-resistant bacteria. nih.govresearchgate.net In vitro tests against a large panel of clinical isolates showed that PTSO was generally more active than PTS against Gram-negative Enterobacteriaceae. researchgate.net

The mechanism of action for related thiosulfinates is thought to involve their high permeability across phospholipid membranes and their chemical reactivity with thiol groups of essential bacterial enzymes, such as those in the acetyl-CoA-forming system, which disrupts lipid formation and RNA synthesis. nih.gov

Table 1: In Vitro Antibacterial Activity of Propyl-Propane-Thiosulfonate (PTSO) against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Escherichia coli | 68 | 128 | 128 |

| Klebsiella pneumoniae | 62 | 64 | 128 |

| Enterobacter cloacae | 32 | 128 | 128 |

| Proteus mirabilis | 50 | 64 | 128 |

Data sourced from a study on multidrug-resistant bacteria isolated from human clinical samples. researchgate.net

Antifungal Activity Profiles

The antifungal potential of related heterocyclic compounds has also been a subject of investigation. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone analogue, were tested against fungal species like Aspergillus niger and Candida albicans. nih.gov While the ligand itself showed no activity, its metal complexes with Copper(II), Cobalt(II), and Nickel(II) exhibited significant antifungal effects. nih.govresearchgate.net The Copper complex (CuL₂Cl₂) was found to be the most active. nih.gov

The proposed mechanism for these metal complexes involves the adsorption of metal ions onto the microbial cell wall, which disrupts respiration and blocks protein synthesis necessary for growth. nih.govresearchgate.net Lipophilicity is considered a key factor in controlling this antifungal activity, as it facilitates the passage of the compound through the lipid membrane of the fungal cell. nih.gov

Other organosulfur compounds, PTS and PTSO, have also shown dose-dependent antifungal activity against plant pathogens like Verticillium dahliae. nih.gov Their mechanism may involve reaction with thiol groups in the fungal metabolism, alteration of membrane integrity, and inhibition of RNA polymerase. nih.gov

In Vitro Anticancer and Cytotoxicity Profiling

Derivatives of pyrrolidine and related scaffolds have been synthesized and evaluated for their potential as anticancer agents, demonstrating growth-inhibitory effects against various human cancer cell lines.

Growth Inhibition Studies Against Cancer Cell Lines

A number of studies have highlighted the antiproliferative effects of pyrrolidine derivatives. One study investigated a pyrrolidine-derived compound, Methyl-1,3,5,7-tetraoxo-2,6-diphenyl-8-(propylthio)decahydro-4,8-epiminopyrrolo[3,4-f]isoindole-4(1H)carboxylate, against the DLD-1 colon cancer cell line and the CCD-18CO normal colon cell line. researchgate.net The compound showed antiproliferative effects against the cancer cell line. researchgate.net

Another class of analogues, 1H-pyrrolo[3,2-c]pyridine derivatives, were designed as inhibitors of the colchicine-binding site on tubulin. Many of these compounds displayed potent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compound 10t from this series was particularly potent, with IC₅₀ values in the nanomolar range. nih.gov A separate series of 1H-pyrrolo[3,2-c]pyridine derivatives also showed high potency against multiple melanoma cell lines. nih.gov

Table 2: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogue (10t)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 0.12 |

| SGC-7901 | Gastric Cancer | 0.15 |

| MCF-7 | Breast Cancer | 0.21 |

Data sourced from a study on colchicine-binding site inhibitors. nih.gov

Mechanistic Basis of Cellular Effects (e.g., Enzyme Target Modulation)

The anticancer effects of these pyrrolidine analogues are often linked to their ability to modulate specific cellular targets. For the potent 1H-pyrrolo[3,2-c]pyridine derivatives, the mechanism involves the disruption of microtubule dynamics by binding to tubulin. nih.gov Tubulin polymerization experiments confirmed that compound 10t potently inhibited this process. This interference with microtubule function leads to G2/M phase cell cycle arrest and subsequently induces apoptosis in cancer cells. nih.gov

Enzyme and Receptor Modulation Studies

The biological activity of thiol-containing compounds and their analogues can often be traced to their interaction with specific enzymes or receptors. The thiol group is chemically reactive and can form bonds with enzyme active sites.

For example, the antibacterial effect of certain thiosulfinates is attributed to their chemical reaction with thiol groups of enzymes critical for bacterial survival. nih.gov Similarly, the antifungal action of some organosulfur compounds is believed to involve reactions with thiol groups within the fungal metabolism. nih.gov

In the context of antifungal agents, 1,2,4-triazole (B32235) derivatives are known to act by inhibiting the cytochrome P450-dependent enzyme lanosterol-14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com

Furthermore, research into vasopeptidase inhibitors has explored thiol-based compounds for their ability to simultaneously inhibit multiple enzymes, such as neprilysin (NEP), angiotensin-converting enzyme (ACE), and endothelin-converting enzyme (ECE-1). researchgate.net This demonstrates the potential for thiol-containing structures to be tailored for specific enzyme inhibitory activity.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin (B10506), dopamine (B1211576), and norepinephrine. tandfonline.comnih.gov They exist in two isoforms, MAO-A and MAO-B, which are distinguished by their substrate specificities and inhibitor sensitivities. nih.gov MAO-A preferentially deaminates serotonin and norepinephrine, while MAO-B primarily metabolizes phenylethylamine and benzylamine. nih.gov Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. tandfonline.comwikipedia.org

Several studies have demonstrated the potential of pyrrolidine derivatives as MAO inhibitors. For instance, a series of novel chiral fluorinated pyrrolidine derivatives were designed and synthesized, with some compounds showing potent and selective MAO-B inhibition. wikipedia.org One notable compound, D5, exhibited an IC50 value of 0.019 µM for MAO-B, which was significantly more potent than the established drug safinamide (B1662184) (IC50 = 0.163 µM). wikipedia.org Similarly, other research on ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives also identified potent MAO-B inhibitors. mdpi.com

The inhibitory activity of various heterocyclic compounds against MAO-A and MAO-B has been evaluated. For example, in a study of pyridazinobenzylpiperidine derivatives, most compounds displayed greater inhibition of MAO-B than MAO-A. researchgate.netnih.govnih.gov Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index (SI) of 19.04 for MAO-B over MAO-A. researchgate.netnih.govnih.gov Another study on heterocyclic derived conjugated dienones also identified potent MAO-B inhibitors, with compounds CD11 (an indole (B1671886) derivative) and CD14 (a thiophene (B33073) derivative) being the most effective. ingentaconnect.com

Table 1: MAO Inhibitory Activity of Selected Pyrrolidine Analogues and Other Heterocyclic Compounds

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| D5 (fluorinated pyrrolidine derivative) | MAO-B | 0.019 | - | 2440 (MAO-A/MAO-B) | wikipedia.org |

| Safinamide | MAO-B | 0.163 | - | 172 (MAO-A/MAO-B) | wikipedia.org |

| C14 ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative) | MAO-B | 0.037 | - | - | mdpi.com |

| S5 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 0.155 | 19.04 | researchgate.netnih.govnih.gov |

| S16 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 | 0.721 | - | researchgate.netnih.govnih.gov |

| S5 (pyridazinobenzylpiperidine derivative) | MAO-A | 3.857 | - | - | researchgate.netnih.govnih.gov |

| S15 (pyridazinobenzylpiperidine derivative) | MAO-A | 3.691 | - | - | researchgate.netnih.govnih.gov |

| CD11 (indole derivative) | MAO-B | - | - | - | ingentaconnect.com |

| CD14 (thiophene derivative) | MAO-B | - | - | - | ingentaconnect.com |

Nociceptin/Orphanin FQ (NOP) Receptor Interactions (Antagonism/Agonism for pyrrolidine derivatives)

The Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is the most recently discovered member of the opioid receptor family. benthamdirect.comnih.gov Despite its high sequence similarity to classical opioid receptors (mu, delta, and kappa), the NOP receptor has a distinct pharmacological profile. nih.gov Its endogenous ligand is the 17-amino acid neuropeptide nociceptin/orphanin FQ (N/OFQ). benthamdirect.com Activation of the NOP receptor is involved in a variety of physiological processes, including pain modulation, mood regulation, and learning and memory. nih.gov

The pharmacological effects of NOP receptor activation are complex; for instance, it can have pronociceptive effects at the supraspinal level and both nociceptive and antinociceptive effects at the spinal level, depending on the dose. nih.gov Researchers have developed both peptide and non-peptide ligands for the NOP receptor to investigate its functions. nih.govddtjournal.com The development of mixed NOP/mu-opioid peptide (MOP) receptor agonists is an area of interest, as these compounds may offer potent analgesia with a reduced side effect profile compared to traditional opioids. nih.govddtjournal.com

Opioid Receptor Binding Affinity (e.g., µ-opioid receptor for pyrrolidine derivatives)

The µ-opioid receptor (MOR) is a primary target for many clinically used opioid analgesics, such as morphine. The binding affinity of a compound to the MOR is a key determinant of its analgesic potency. The binding affinities of various opioids and their metabolites to the µ-opioid receptor have been extensively studied. For example, morphine has a high affinity for the µ-opioid receptor, with Ki values in the nanomolar range. Chemical modifications to the morphine structure can significantly alter its binding affinity.

Pyrrolidine derivatives have been investigated in the context of opioid receptor binding. While direct binding data for this compound at opioid receptors is not available, the pyrrolidine ring is a structural component of some molecules that interact with these receptors. For instance, the binding affinities of various compounds, including those with heterocyclic ring systems, have been evaluated at µ, δ, and κ opioid receptors. Fentanyl and its analogues, which are potent µ-opioid receptor agonists, contain a piperidine (B6355638) ring, a six-membered heterocycle related to the five-membered pyrrolidine ring. Molecular docking studies have been used to predict the binding affinity of new synthetic opioids to the µ-opioid receptor.

Other Enzymatic Inhibition (e.g., Thymidylate Synthase, Carbonic Anhydrase, Metalloproteases)

Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and can induce cell death, making it an important target for anticancer drugs. Several TS inhibitors, such as fluorouracil and raltitrexed, are used in cancer chemotherapy. While there is no direct evidence of this compound inhibiting thymidylate synthase, various heterocyclic compounds have been explored as potential TS inhibitors.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation and ion transport. Certain pyrrolidine-containing benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. wikipedia.org One compound, 3b, was identified as a potent inhibitor of both hCA I and hCA II, with Ki values of 17.61 nM and 5.14 nM, respectively. wikipedia.org

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Pyrrolidine-Benzenesulfonamide Derivatives

| Compound | Target | Ki (nM) | Reference |

|---|---|---|---|

| 3b | hCA I | 17.61 ± 3.58 | wikipedia.org |

| 3b | hCA II | 5.14 ± 0.61 | wikipedia.org |

Metalloproteases: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix components. Overexpression of certain MMPs is associated with various pathological conditions, including cancer and arthritis. The pyrrolidine scaffold has been utilized in the design of MMP inhibitors. A study on novel pyrrolidine derivatives demonstrated highly selective inhibition against MMP-2. Some of the synthesized hydroxamates were found to be as potent or more potent than the control inhibitor LY52.

Role of Thiol Functionality in Biological Redox Homeostasis

The presence of a thiol (-SH) group in this compound suggests a potential role in biological redox processes. Thiols are crucial for maintaining redox homeostasis within cells and protecting against oxidative stress.

Thiol/Disulfide Exchange Reactions in Biological Systems

Thiol/disulfide exchange is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide bond and a new thiolate. This process is fundamental to many biological processes, including protein folding, regulation of enzyme activity, and signal transduction. The interconversion between the reduced thiol form and the oxidized disulfide form is a key redox reaction.

In the intracellular environment, a high concentration of reduced glutathione (B108866) (GSH) helps to maintain protein cysteine residues in their reduced thiol state. Disulfide bonds that form within intracellular proteins are typically rapidly reduced by disulfide exchange with GSH. However, in the more oxidizing extracellular environment, disulfide bonds are more common and play a structural role in many secreted proteins. Some extracellular proteins contain "allosteric" disulfide bonds that can act as redox switches; their cleavage can lead to a change in protein activity.

Interactions with Endogenous Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. While ROS play a role in cell signaling, excessive levels can lead to oxidative stress and damage to cellular components. Thiols, particularly the cysteine residues in proteins and low-molecular-weight thiols like glutathione, are key components of the cellular antioxidant defense system.

Thiols can directly react with and neutralize ROS. The thiol group can be oxidized by ROS, with the initial product often being a sulfenic acid. This can then react with another thiol to form a disulfide bond or be further oxidized to sulfinic and sulfonic acids. The ability of thiols to be reversibly oxidized and reduced allows them to function as effective redox buffers, protecting cells from oxidative damage.

Biocompatibility Studies for Thiol-Modified Polymeric Systems

The modification of polymeric systems with thiol groups has been a significant area of research in biomaterials science, aiming to enhance their functionality for applications such as drug delivery and tissue engineering. mdpi.com A critical aspect of developing these materials is ensuring their biocompatibility, which encompasses their interaction with biological systems, including cytotoxicity, hemocompatibility, and in vivo behavior. While specific biocompatibility data for this compound is not available in the reviewed literature, extensive research on other thiol-modified polymers provides valuable insights into the general biocompatibility of this class of materials.

Thiolated polymers, or thiomers, are known for their mucoadhesive properties, which are attributed to the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. nih.gov This enhanced adhesion prolongs the residence time of drug delivery systems at the site of application, potentially improving therapeutic outcomes. mdpi.com The biocompatibility of these polymers is a key factor in their clinical translation. Natural polymers like chitosan (B1678972) and hyaluronic acid are often used as the backbone for thiolation due to their inherent biocompatibility and biodegradability. mdpi.comacs.org

Cytotoxicity Studies

The cytotoxic potential of thiol-modified polymers is a primary concern for their use in biomedical applications. In vitro studies are commonly performed to assess the effect of these materials on cell viability and proliferation.

Thioester-functional copolymers and their degradation products resulting from cysteinolysis have been shown to be non-cytotoxic to human pancreatic adenocarcinoma cells at concentrations up to 1 g/L. chemrxiv.org Similarly, nanoparticles prepared from thiolated chitosan demonstrated a more significant cytotoxic effect on cancer cells compared to the free drug after 72 hours, suggesting their potential as effective drug carriers without inherent toxicity from the polymer itself. mdpi.com The biocompatibility of fully polymerized polyacrylamide is significantly improved compared to its toxic monomer, and purification steps like dialysis can further enhance it. researchgate.net

Interactive Data Table: Cytotoxicity of Thiol-Modified Polymeric Systems

| Polymer System | Cell Line | Key Findings |

| Thioester-functional copolymers | Human pancreatic adenocarcinoma cells | Non-cytotoxic at concentrations up to 1 g/L. chemrxiv.org |

| Thiolated chitosan nanoparticles | Cancer cells | More cytotoxic to cancer cells than the free drug after 72 hours. mdpi.com |

| Thiolated Poly(acrylic acid)/Schizochytrium sp. particles | Murine dendritic cells | Found to be non-cytotoxic. nih.gov |

| S-protected thiolated chitosan | Not specified | In vitro cytotoxicity evaluation found the conjugate to be non-toxic. nih.gov |

Hemocompatibility Assessment

For applications involving direct contact with blood, such as intravascular drug delivery or coatings for medical devices, the hemocompatibility of thiol-modified polymers is of utmost importance. Poor hemocompatibility can lead to thrombosis and other adverse reactions.

The attachment of thiol groups to polyethylene (B3416737) terephthalate (B1205515) (PET) has been investigated to improve its hemocompatibility. nih.gov These modified surfaces can promote the transfer of nitric oxide (NO), a known platelet inhibitor, from nitrosated thiols in the body to the polymer surface, subsequently releasing NO to prevent platelet adhesion. nih.gov In vitro experiments using a parallel plate perfusion chamber showed a significant decrease in platelet adhesion on all tested thiol-modified PET surfaces compared to controls when exposed to solutions containing nitrosated bovine serum albumin, plasma, and whole blood. nih.gov The most substantial reduction in platelet adhesion, a 65% decrease, was observed with L-cysteine modified PET in a plasma solution. nih.gov

Functionalization of poly(D,L-lactic acid/glycolic acid) (PLGA) nanoparticles with cysteine has been explored to reduce their interaction with opsonins and phagocytic cells, thereby improving their blood compatibility. ucytech.com

In Vivo Biocompatibility

A study on thiolated hemicellulose found the modified polymer to be safe within the concentration range used for in vivo analysis. nih.govfrontiersin.org No significant adverse effects were observed on the behavior, biological fluids, or vital organs of the test subjects. nih.govfrontiersin.org This suggests that the incorporation of thiol moieties can be a safe modification for this natural polymer. nih.govfrontiersin.org

Applications in Medicinal Chemistry and Pharmaceutical Sciences

The structural features of this compound make it a valuable building block in the field of medicinal chemistry. The pyrrolidine core is a "privileged scaffold," meaning it is a common motif in many approved drugs, while the thiol group provides a reactive handle for various chemical modifications and biological interactions. nih.govfrontiersin.orgmst.edu

Scaffold Design and Lead Compound Development for Novel Therapeutics

In drug discovery, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of compounds with potential therapeutic effects. The pyrrolidine ring is an exceptionally versatile scaffold for several reasons:

Three-Dimensionality : Unlike flat aromatic rings, the non-planar, puckered nature of the saturated pyrrolidine ring allows for a more precise three-dimensional arrangement of substituents. This enables a better exploration of the binding pockets of biological targets like enzymes and receptors. nih.govresearchgate.net

Stereochemistry : The pyrrolidine ring in this compound contains at least one stereocenter (at the 3-position), allowing for the synthesis of different stereoisomers. The spatial orientation of substituents can dramatically affect a molecule's biological activity. nih.govnih.gov

Physicochemical Properties : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and its basicity can be tuned, influencing properties like solubility and cell permeability. nih.gov

This compound can serve as a starting point, or "lead compound," for the development of new drugs. nih.govmdpi.com A lead compound is a chemical that has pharmacological or biological activity but may require modifications to improve its potency, selectivity, or pharmacokinetic properties. The presence of the thiol group in this compound is particularly advantageous, as it can act as a nucleophile, an antioxidant, or a metal chelator, all of which are important mechanisms of action for various drugs. nih.govnih.gov

| Feature of Pyrrolidine Scaffold | Implication in Drug Design |

| Sp³-hybridized 3D structure | Allows for precise spatial arrangement of functional groups, leading to higher binding affinity and selectivity for biological targets. researchgate.net |

| Presence of Stereocenters | Enables the creation of stereoisomers with potentially different biological activities and metabolic profiles. nih.gov |

| Basic Nitrogen Atom | Influences aqueous solubility and can form key hydrogen bonds with target proteins. nih.gov |

| Structural Rigidity | Reduces the entropic penalty upon binding to a target compared to more flexible molecules. |

Design of Bioisosteres and Analogues

Bioisosterism is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. drugdesign.orgpitt.edu Both the pyrrolidine ring and the thiol group of this compound can be involved in bioisosteric design.

Thiol Group Bioisosteres : The thiol (-SH) group can be a bioisostere for a hydroxyl (-OH) or an amino (-NH2) group. acs.org While they share the ability to act as hydrogen bond donors, their differences in size, acidity, and nucleophilicity can lead to significant changes in biological activity. For instance, replacing a hydroxyl group with a thiol group can alter a molecule's metabolic stability or its affinity for a target protein. acs.org In some contexts, a difluoromethyl (-CHF2) group has been used as a surrogate for a thiol. nih.gov

Ring Bioisosteres : The pyrrolidine ring itself can be considered a bioisostere for other cyclic structures, such as piperidine or azetidine. nih.govnih.gov Swapping these rings can fine-tune a compound's conformational rigidity, basicity (pKa), and lipophilicity, which are critical for its pharmacokinetic profile. nih.gov For example, the pKa of the nitrogen in pyrrolidine (11.27) is very similar to that of piperidine (11.22), making them functionally similar in terms of basicity. nih.gov

By using this compound as a template, medicinal chemists can design analogues where the thiol group or the pyrrolidine ring is systematically replaced to optimize drug-like properties.

Role in Catalysis and Organocatalysis (especially relating to pyrrolidine derivatives)

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Pyrrolidine derivatives, most famously the amino acid L-proline, are among the most powerful and widely used organocatalysts. mdpi.combenthamdirect.comnih.gov They typically function by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

This compound, as a substituted pyrrolidine, has the potential to act as an effective organocatalyst. The secondary amine within the pyrrolidine ring is the key catalytic moiety. The substituents on the ring, in this case the propyl and thiol groups, can modulate the catalyst's steric environment and electronic properties, thereby influencing the stereochemical outcome of the reaction. beilstein-journals.org

The presence of the thiol group could lead to bifunctional catalysis, where both the amine and the thiol participate in the catalytic cycle. For example, the amine could form an enamine while the thiol group acts as a hydrogen bond donor or a nucleophile to activate the other reactant. ru.nlmdpi.com This dual activation can lead to higher reactivity and enantioselectivity.

| Type of Reaction | Role of Pyrrolidine Catalyst |

| Aldol Reaction | Forms an enamine with a donor ketone/aldehyde, which then attacks an acceptor aldehyde. nih.gov |

| Michael Addition | Activates an α,β-unsaturated carbonyl compound by forming an iminium ion, or activates the donor via enamine formation. beilstein-journals.org |

| Mannich Reaction | Catalyzes the addition of an enolizable carbonyl compound to an imine. |

| α-Functionalization | Enables the enantioselective addition of electrophiles (e.g., halogens, nitro groups) to aldehydes and ketones. |

Contributions to Materials Science and Polymer Chemistry

The unique reactivity of the thiol group makes this compound a valuable monomer and surface modification agent in materials science.

Synthesis of Polythiols for Advanced Materials

Polythiols are polymers containing multiple thiol functional groups. They are used to create a variety of materials, including high refractive index lenses, adhesives, and coatings. One of the most efficient methods for synthesizing polymers from thiol-containing monomers is the thiol-ene reaction . nih.govelsevier.com This "click chemistry" reaction involves the radical-mediated addition of a thiol group across a double bond (an 'ene'). youtube.com

This compound can be used as a monomer in thiol-ene polymerizations. When reacted with multifunctional 'ene' monomers, it can form cross-linked polymer networks. Alternatively, it can be added to a pre-existing polymer that contains double bonds, resulting in a functionalized material where the propylpyrrolidine groups are pendant to the polymer backbone. umd.edu These pendant groups would impart specific properties to the material, such as increased polarity, basicity, and the ability to coordinate with metal ions.

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The thiol group has a very strong affinity for the surfaces of noble metals, particularly gold. mdpi.comnih.gov This property is widely exploited to create self-assembled monolayers (SAMs) on gold surfaces and to functionalize gold nanoparticles (AuNPs). nih.govnanoprobes.com

This compound can be used to coat gold nanoparticles, creating a stable organic shell around the metallic core. The process involves the formation of a strong gold-sulfur (Au-S) covalent bond. mdpi.commdpi.com The outward-facing propylpyrrolidine groups would then define the surface properties of the functionalized nanoparticles. This could be used to:

Control Solubility : The pyrrolidine moiety can make the nanoparticles soluble in specific solvents.

Introduce Functionality : The nitrogen atom on the pyrrolidine ring can be used to bind other molecules or to catalyze surface-localized reactions.

Develop Sensors : If the pyrrolidine group binds to a specific analyte, the nanoparticles could be used in chemical or biological sensors. nih.gov

The ability to tailor the surface chemistry of nanomaterials is crucial for applications in diagnostics, drug delivery, and catalysis. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity of 1-propylpyrrolidine-3-thiol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrrolidine ring substitution pattern and propyl-thiol linkage. For sulfur-specific characterization, High-Resolution Mass Spectrometry (HRMS) combined with isotopic pattern analysis ensures molecular formula validation. Infrared (IR) spectroscopy can identify thiol (-SH) stretching vibrations (2500–2600 cm⁻¹), though oxidation artifacts require inert atmosphere handling .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Use nucleophilic substitution reactions under anhydrous conditions with NaH as a base to alkylate pyrrolidine-3-thiol precursors. Monitor reaction progress via Thin-Layer Chromatography (TLC) with iodine staining for sulfur-containing intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) reduces disulfide byproducts. Reaction yield improves at 0–5°C to suppress thiol oxidation .

Advanced Research Questions

Q. What experimental strategies address conflicting data in the stability studies of this compound under varying pH conditions?

- Methodological Answer : Divergent stability profiles (e.g., oxidation vs. protonation) require controlled kinetic studies using UV-Vis spectroscopy to track thiol depletion rates. Buffer solutions (pH 2–12) should be degassed with nitrogen to isolate pH effects from oxidative degradation. Conflicting results may arise from trace metal contaminants; thus, chelating agents (e.g., EDTA) are recommended for reproducibility .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties of the thiol group and its interaction with biological targets. Molecular docking (AutoDock Vina) against receptor models (e.g., cysteine protease active sites) identifies favorable binding conformations. Validate predictions with in vitro assays comparing IC₅₀ values of synthesized analogs .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Disulfide dimers and oxidized sulfonic acids are common impurities detectable via Reverse-Phase HPLC with electrochemical detection (RP-HPLC-ECD). Limit of Quantification (LOQ) can be enhanced to <0.1% using a C18 column and mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water. Confirm identity with tandem MS/MS fragmentation patterns .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.